Cas no 87807-88-3 (2-Bromo-N,N-dimethyl-5-thiazolecarboxamide)
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-N,N-dimethyl-5-Thiazolecarboxamide
- GGHZRPQQOGOHIC-UHFFFAOYSA-N
- 2-bromo-5-(N,N-dimethylcarbamoyl)thiazole
- 2-bromo-N,N-dimethylthiazole-5-carboxamide
- 5-Thiazolecarboxamide, 2-bromo-N,N-dimethyl-
- 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide
-
- Inchi: 1S/C6H7BrN2OS/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3
- InChI Key: GGHZRPQQOGOHIC-UHFFFAOYSA-N
- SMILES: BrC1=NC=C(C(N(C)C)=O)S1
Computed Properties
- Exact Mass: 233.94625g/mol
- Monoisotopic Mass: 233.94625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 1.8
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528392-1g |
2-Bromo-N,N-dimethylthiazole-5-carboxamide |
87807-88-3 | 98% | 1g |
¥5278.00 | 2024-04-27 | |
| 1PlusChem | 1P01JM0O-500mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 500mg |
$213.00 | 2024-04-20 | |
| 1PlusChem | 1P01JM0O-1g |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 1g |
$306.00 | 2024-04-20 | |
| Aaron | AR01JM90-1g |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 1g |
$353.00 | 2025-02-11 | |
| Aaron | AR01JM90-500mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 500mg |
$240.00 | 2025-02-11 | |
| Chemenu | CM424900-250mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 95%+ | 250mg |
$239 | 2022-12-31 | |
| Chemenu | CM424900-500mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 95%+ | 500mg |
$355 | 2022-12-31 | |
| Chemenu | CM424900-1g |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 95%+ | 1g |
$523 | 2022-12-31 | |
| Aaron | AR01JM90-250mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 250mg |
$163.00 | 2025-02-11 | |
| 1PlusChem | 1P01JM0O-250mg |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide |
87807-88-3 | 97% | 250mg |
$149.00 | 2024-04-20 |
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide
Introduction to 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide (CAS No. 87807-88-3) and Its Emerging Applications in Chemical Biology
2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, identified by the chemical identifier CAS No. 87807-88-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the thiazole class, a scaffold that is widely recognized for its biological significance and pharmaceutical potential. The presence of both bromine and amide functional groups in its molecular structure enhances its utility as a building block in synthetic chemistry and drug discovery.
The thiazole core of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is a key pharmacophore found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The bromine substituent at the 2-position and the N,N-dimethylamino group at the 5-position contribute to the compound's reactivity, making it a valuable intermediate in organic synthesis. The carboxamide group further extends its potential applications in medicinal chemistry by enabling further derivatization through amide bond formation.
In recent years, there has been a surge in research focused on developing novel thiazole derivatives with enhanced biological activity. Studies have demonstrated that modifications at the 2- and 5-positions of the thiazole ring can significantly alter the pharmacological properties of these compounds. For instance, derivatives with halogen substituents have shown promise in inhibiting specific enzymes and receptors involved in cancer progression and inflammation.
One of the most compelling aspects of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is its role as a precursor in the synthesis of small-molecule inhibitors targeting disease-causing proteins. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups, enabling fine-tuning of biological activity.
Recent advancements in computational chemistry have also highlighted the importance of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide in virtual screening campaigns. Molecular docking studies have identified this compound as a potential lead for developing drugs against targets such as kinases and proteases. The structural features of thiazole derivatives are particularly well-suited for interacting with hydrophobic pockets in protein active sites, making them effective candidates for therapeutic intervention.
The pharmaceutical industry has been particularly interested in thiazole-based compounds due to their broad spectrum of biological activities. For example, derivatives of thiazole have been investigated for their antimicrobial properties, with some showing efficacy against drug-resistant strains of bacteria. Additionally, thiazole-containing molecules have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
The synthesis of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of a thiourea derivative followed by condensation with an appropriate carbodiimide reagent to form the thiazole ring. Subsequent N,N-dimethylation and carboxamide formation complete the synthesis. This route underscores the compound's versatility as a synthetic intermediate.
In conclusion, 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide (CAS No. 87807-88-3) represents a promising scaffold for drug discovery and chemical biology research. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow further.
87807-88-3 (2-Bromo-N,N-dimethyl-5-thiazolecarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)